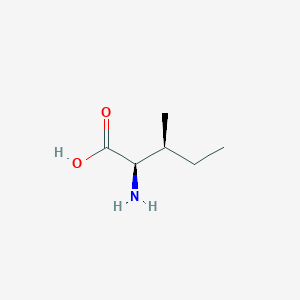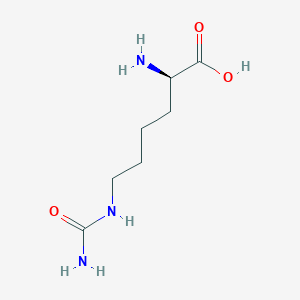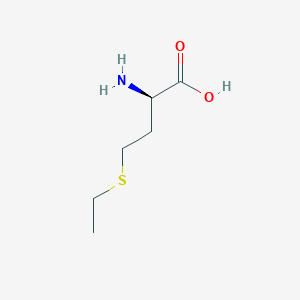
D-Alloisoleucine
Overview
Description
D-Alloisoleucine is a non-proteinogenic amino acid with the chemical formula CH₃CH₂CH(CH₃)CH(NH₂)COOH. It is one of the stereoisomers of isoleucine, specifically the (2R,3S)-2-amino-3-methylpentanoic acid. This compound is of particular interest due to its occurrence in individuals with maple syrup urine disease, a metabolic disorder .
Mechanism of Action
Target of Action
D-Alloisoleucine is a derivative of the amino acid isoleucine
Mode of Action
As an isoleucine derivative, it may be involved in the same metabolic pathways as isoleucine, potentially interacting with the same enzymes and proteins
Biochemical Pathways
This compound, as an isoleucine derivative, may be involved in branched-chain amino acid metabolism. Branched-chain aminotransferase catalyzes the first reaction in the catabolic pathway of branched-chain amino acids, converting them into branched-chain ketoacids . .
Result of Action
It is known to be used in the synthesis of a conjugate of epi-jasmonic acid and various antimicrobial peptides , suggesting potential roles in plant defense mechanisms and antimicrobial activity.
Biochemical Analysis
Biochemical Properties
D-Alloisoleucine interacts with several enzymes, proteins, and other biomolecules. It is involved in the metabolism of branched-chain amino acids (BCAAs) such as isoleucine, leucine, and valine . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It can cause increased concentrations of BCAAs in newborns receiving total parenteral nutrition .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is not differentiated from isobaric amino acids in existing screening methods .
Metabolic Pathways
This compound is involved in the metabolic pathways of BCAAs. It interacts with the branched-chain ketoacid dehydrogenase complex, which catalyzes the first step of the metabolism of BCAAs .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Alloisoleucine can be synthesized through the epimerization of L-isoleucine. One method involves suspending L-isoleucine in an inert solvent and epimerizing it in the presence of a saturated lower fatty acid and salicylaldehyde . Another approach uses a (2S,3S)-tartaric acid derivative to form a complex with an epimer mixture of L-isoleucine and this compound, which is then decomposed in alcohol to isolate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: D-Alloisoleucine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Various substituted amino acids.
Scientific Research Applications
D-Alloisoleucine has several applications in scientific research:
Comparison with Similar Compounds
L-Alloisoleucine: The L-enantiomer of alloisoleucine, which occurs naturally in trace amounts.
L-Isoleucine: A proteogenic amino acid with a different stereochemistry.
D-Isoleucine: Another stereoisomer of isoleucine.
Uniqueness: D-Alloisoleucine is unique due to its specific stereochemistry (2R,3S), which distinguishes it from other isoleucine stereoisomers. This unique configuration affects its biochemical properties and its role in metabolic disorders .
Properties
IUPAC Name |
(2R,3S)-2-amino-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019590 | |
| Record name | D-Alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509-35-9, 443-79-8, 3107-04-8 | |
| Record name | D-Alloisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1509-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloisoleucine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-allo-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-D-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOISOLEUCINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886W169S1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is D-alloisoleucine naturally found?
A1: this compound is primarily found in peptide antibiotics produced by various microorganisms [, , , ]. It's also detected in fossil materials like bones and shells, where it forms through the epimerization of L-isoleucine over time [, , , ].
Q2: How is this compound incorporated into microbial peptides?
A2: Research suggests that this compound in peptides is not directly incorporated but arises from the epimerization of L-isoleucine at the α-carbon after its incorporation into the peptide chain [, ]. This process is often referred to as the "rule of α-epimerization" [].
Q3: Are there any exceptions to the "rule of α-epimerization" for this compound?
A3: While this compound is commonly formed via epimerization of L-isoleucine, studies have shown that other isoleucine stereoisomers, like L-alloisoleucine and D-isoleucine, can also act as precursors for its biosynthesis in certain organisms, like in the production of actinomycin [].
Q4: Can this compound be directly incorporated into microbial peptides?
A4: Yes, studies using Lactobacillus fermenti have shown that this bacterium can directly utilize this compound for growth, particularly in the presence of vitamin B6 compounds [].
Q5: What role does this compound play in the biosynthesis of actinomycin?
A5: this compound is a constituent of specific actinomycin components, such as actinomycin C3, where it often replaces D-valine found in other actinomycins like actinomycin DlV [, ]. This substitution contributes to the structural diversity within the actinomycin family.
Q6: How is this compound used in dating?
A6: this compound, formed by the slow epimerization of L-isoleucine in a time-dependent manner, serves as a valuable tool for dating fossil materials [, , , ]. The ratio of this compound to L-isoleucine (D/L) increases with time and can be calibrated against known chronologies to estimate the age of a sample [, , ].
Q7: What materials are suitable for this compound dating?
A7: Avian eggshells, particularly those of ostrich and casuarius, have proven to be excellent materials for this compound dating due to their ability to preserve indigenous protein residues over long periods [, , ]. Other calcareous materials, such as mollusk shells and foraminifera, are also used [, , ].
Q8: What are the limitations of using this compound for dating?
A8: The rate of isoleucine epimerization is temperature-dependent, so accurate dating requires an understanding of the thermal history of the sample []. Additionally, the presence of multiple amino acid pools with varying epimerization rates within a sample can lead to non-linear kinetics, making age estimations more complex [].
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C6H13NO2, and its molecular weight is 131.17 g/mol.
Q10: How are this compound and its isomers structurally related?
A10: this compound is a stereoisomer of isoleucine, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Isoleucine has four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and this compound.
Q11: What is known about the crystal structure of this compound?
A12: X-ray crystallography studies have revealed that this compound hydrochloride monohydrate crystallizes in the orthorhombic space group P212121 []. This structure, while not isomorphous with D-isoleucine hydrochloride monohydrate, shares several common structural features [].
Q12: How is this compound typically analyzed?
A13: this compound is commonly analyzed using chromatographic techniques, primarily high-performance liquid chromatography (HPLC), coupled with various detection methods like UV or mass spectrometry [, ]. These methods allow for the separation and quantification of this compound from other amino acids, including its isomers.
Q13: Can this compound be used as a biomarker for specific diseases?
A14: Yes, elevated levels of this compound in blood are a pathognomonic marker for Maple Syrup Urine Disease (MSUD) []. Newborn screening methods utilizing tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) are being developed to quantify this compound and improve the diagnosis of MSUD [].
Q14: What are some potential future directions for research on this compound?
A15: Future research could explore the specific biological activities and potential therapeutic applications of this compound-containing peptides []. Additionally, investigating the detailed mechanisms of this compound incorporation and its influence on peptide structure and function could provide further insights into microbial peptide biosynthesis and potentially lead to novel drug development strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















